REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])/[C:4](/[CH2:10]Br)=[CH:5]/[C:6]([O:8][CH3:9])=[O:7].[CH3:13][Mg]Br.Cl.[Cl-].[NH4+]>C(OCC)C.CN(C)P(=O)(N(C)C)N(C)C>[CH3:1][O:2][C:3](=[O:12])[CH:4]([CH3:10])[C:5](=[CH2:13])[C:6]([O:8][CH3:9])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
COC(/C(=C/C(=O)OC)/CBr)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
stirred for additional 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (200 ml)
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/chloroform=1/1 to 0/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(C(=O)OC)=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |